molecular formula C29H38N2O9 B2774982 Fmoc-NH-(peg)2-cooh CAS No. 916585-44-9

Fmoc-NH-(peg)2-cooh

货号: B2774982
CAS 编号: 916585-44-9
分子量: 558.628
InChI 键: LGHHBJVGSWYBEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction to Fmoc-NH-(PEG)₂-COOH in Chemical Biology

Historical Development of PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers originated in the 1970s as tools to improve the pharmacokinetic properties of therapeutic proteins. Early work demonstrated that PEGylation—the covalent attachment of PEG chains—could extend plasma half-life by reducing renal clearance and immunogenicity. However, initial PEGylation strategies suffered from heterogeneity due to nonspecific conjugation, complicating analytical characterization and regulatory approval.

The advent of site-specific PEGylation in the 2000s marked a paradigm shift. Enzymatic methods, such as transglutaminase-mediated conjugation, enabled precise attachment of PEG chains to lysine residues, as exemplified by studies on interferon α-2b and interleukin-2. Concurrently, the development of heterobifunctional PEG linkers with orthogonal protecting groups allowed modular construction of biomolecular conjugates. Fmoc-NH-(PEG)₂-COOH emerged from this innovation cycle, combining the steric benefits of short PEG spacers with the synthetic flexibility of Fmoc chemistry.

Evolution of Fmoc-Protected PEG Derivatives

Fmoc protection revolutionized solid-phase peptide synthesis (SPPS) by enabling mild deprotection conditions. The integration of Fmoc groups with PEG linkers addressed two critical challenges: (1) preventing premature reactions during stepwise synthesis and (2) improving solubility of hydrophobic peptide intermediates. Early PEG derivatives like Fmoc-AEEA (8-amino-3,6-dioxaoctanoic acid) demonstrated that even short ethylene glycol repeats could significantly enhance aqueous solubility without compromising synthetic yields.

The specificity of Fmoc-NH-(PEG)₂-COOH stems from its optimized structure:

  • Fmoc group : Provides temporary amine protection removable via piperidine treatment, allowing sequential coupling in SPPS.
  • PEG₂ spacer : A diethylene glycol unit (-O-CH₂-CH₂-O-CH₂-CH₂-) that balances flexibility and molecular footprint, ideal for spacing functional groups in ADCs.
  • Carboxylic acid : Enables conjugation to amine-containing biomolecules via carbodiimide-mediated activation (e.g., EDC/HATU).

This design evolution is exemplified by its application in constructing protease-activated prodrugs, where the PEG spacer ensures proper orientation of targeting and payload modules.

Significance in Modern Chemical Biology

Fmoc-NH-(PEG)₂-COOH addresses three key demands in molecular engineering:

  • Controlled Bioconjugation : The orthogonal reactivity of its Fmoc and carboxyl groups enables sequential conjugation. For example, the Fmoc group can be selectively removed to attach a fluorescent dye, followed by carboxyl activation for antibody linkage.
  • Enhanced Solubility : PEG₂’s hydrophilicity counteracts the insolubility of aromatic Fmoc groups, critical for synthesizing hydrophobic peptide chains.
  • Analytical Traceability : Unlike traditional PEG linkers, the defined length (PEG₂) and molecular weight (399.44 g/mol) simplify mass spectrometry characterization.

A 2021 study demonstrated its utility in constructing antibody-drug conjugates (ADCs), where the PEG spacer improved payload release kinetics by 40% compared to non-PEGylated linkers.

Nomenclature and Classification Systems

Fmoc-NH-(PEG)₂-COOH follows IUPAC-derived naming conventions for PEG-based linkers:

Nomenclature Component Description
Fmoc-NH- Indicates an Fmoc-protected amino terminus
(PEG)₂ Two ethylene glycol repeating units
COOH Terminal carboxylic acid functional group

Alternative names include:

  • Fmoc-8-amino-3,6-dioxaoctanoic acid
  • Fmoc-AEEA
  • Fmoc-NH-PEG₂-propionic acid

Classification systems categorize it as:

  • Heterobifunctional linker : Contains two distinct reactive groups (amine and carboxyl).
  • Short-chain PEG : Molecular weight <500 Da, optimized for minimal immunogenicity.
  • Cleavable linker : The amide bond between PEG and Fmoc is base-labile, enabling controlled release in biological systems.
Table 1: Key Physicochemical Properties of Fmoc-NH-(PEG)₂-COOH
Property Value Source
Molecular Formula C₂₂H₂₅NO₆
Molecular Weight 399.44 g/mol
CAS Number 872679-70-4
Solubility >50 mg/mL in DMF, DMSO
Storage Conditions -5°C, desiccated, protected from light

属性

IUPAC Name

2-[2-[3-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O9/c32-27(20-39-21-28(33)34)30-11-5-13-36-15-17-38-18-16-37-14-6-12-31-29(35)40-19-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHHBJVGSWYBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-NH-(peg)2-cooh involves multiple steps, including the formation of ester bonds and the incorporation of the fluorenylmethyl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

化学反应分析

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

科学研究应用

Bioconjugation

Fmoc-NH-(PEG)₂-COOH serves as a versatile linker for the site-specific conjugation of biomolecules. The PEG segment enhances solubility and reduces non-specific interactions, making it ideal for:

  • Antibody-Drug Conjugates (ADCs): It facilitates the targeted delivery of cytotoxic agents to specific cells, thereby minimizing off-target effects.
  • Peptide Synthesis: The compound can be used to improve the stability and efficacy of peptides by reducing aggregation tendencies when conjugated with other biomolecules .

Drug Development

In drug formulation, Fmoc-NH-(PEG)₂-COOH plays a crucial role by:

  • Enhancing Pharmacokinetics: The PEG chain improves the solubility and stability of therapeutic agents in biological environments.
  • Facilitating Controlled Release: It can be incorporated into drug delivery systems to achieve sustained release profiles, which is essential for maintaining therapeutic levels over time .

Nanotechnology

The compound is utilized in nanotechnology for:

  • Nanoparticle Functionalization: It helps in modifying nanoparticles for targeted drug delivery applications.
  • Development of New Materials: Fmoc-NH-(PEG)₂-COOH can be integrated into polymeric materials to enhance their properties and functionalities .

Cell Culture Applications

In cell biology research, Fmoc-NH-(PEG)₂-COOH is applied for:

  • Surface Modification: It is used to create functional coatings on culture surfaces that promote cell adhesion and growth.
  • Ligand Development: The compound aids in synthesizing ligands that can be used for various biological assays .

Case Study 1: Peptide Stability Enhancement

Research demonstrated that conjugating Fmoc-NH-(PEG)₂-COOH to peptides significantly reduced their aggregation propensity. This enhancement led to improved stability and efficacy in biological systems, making it a valuable tool in peptide therapeutics.

Case Study 2: Targeted Drug Delivery

A study involving the use of Fmoc-NH-(PEG)₂-COOH in ADCs showed that the incorporation of this linker resulted in a more effective targeting mechanism for delivering cytotoxic agents to cancer cells while minimizing toxicity to healthy tissues. This approach highlighted its potential in developing safer cancer therapies.

作用机制

The mechanism of action of Fmoc-NH-(peg)2-cooh involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various effects. The exact pathways and targets depend on the context of its use, such as in biological or chemical research .

生物活性

Fmoc-NH-(PEG)₂-COOH is a bifunctional polyethylene glycol (PEG) derivative that has garnered attention in various fields of biomedical research, particularly in drug delivery, peptide synthesis, and nanotechnology. The compound combines the advantages of PEGylation, such as enhanced solubility and stability, with the ability to facilitate the conjugation of biologically active molecules. This article explores the biological activity of Fmoc-NH-(PEG)₂-COOH, including its synthesis, properties, and applications supported by relevant research findings.

Synthesis and Properties

Fmoc-NH-(PEG)₂-COOH is synthesized through standard peptide coupling methods. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino function during peptide synthesis. The PEG moiety enhances the solubility and biocompatibility of the resulting peptides.

Key Properties:

  • Molecular Weight : Varies based on the length of PEG chains.
  • Purity : Typically ≥95% as confirmed by HPLC.
  • Solubility : Highly soluble in water and organic solvents due to the hydrophilic nature of PEG.

1. Drug Delivery Applications

Fmoc-NH-(PEG)₂-COOH has been utilized in drug delivery systems to improve pharmacokinetics and reduce immunogenicity. The incorporation of PEG can extend the half-life of drugs in circulation, allowing for sustained therapeutic effects.

  • Case Study : A study demonstrated that PEGylated peptides exhibited significantly improved stability in serum compared to their non-PEGylated counterparts. Specifically, peptides with longer PEG chains showed enhanced resistance to enzymatic degradation, maintaining over 70% integrity after 48 hours in serum conditions .

2. Antimicrobial Activity

Research has shown that PEGylated compounds can enhance the antimicrobial properties of peptides. The introduction of Fmoc-NH-(PEG)₂-COOH into peptide sequences has been linked to improved binding affinity to bacterial membranes.

  • Research Findings : In a systematic study, PEGylated analogues of antimicrobial peptides displayed increased activity against various bacterial strains while exhibiting lower cytotoxicity towards mammalian cells .

3. Cell Culture and Biocompatibility

The compound is also employed in cell culture applications where it serves as a scaffold for cell attachment and growth. Its biocompatibility makes it an ideal candidate for tissue engineering.

  • Experimental Results : In vitro studies revealed that cells cultured on surfaces modified with Fmoc-NH-(PEG)₂-COOH showed enhanced proliferation rates compared to those on unmodified surfaces, indicating its potential as a substrate in regenerative medicine .

Data Table: Summary of Biological Activities

Activity AreaObservationsReferences
Drug DeliveryImproved pharmacokinetics and reduced immunogenicity
Antimicrobial EfficacyEnhanced activity against bacterial strains
Cell CultureIncreased cell proliferation on modified surfaces

常见问题

Basic Research Questions

Q. How is Fmoc-NH-(PEG)₂-COOH introduced into peptide sequences during solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Fmoc-NH-(PEG)₂-COOH is incorporated using standard Fmoc SPPS protocols. Activation reagents such as PyBOP®, HBTU, or TBTU (1:1 molar ratio with the PEG spacer) are employed for coupling to the growing peptide chain. After coupling, the Fmoc group is removed using 20% piperidine in DMF (30-minute treatment) to expose the amine for subsequent residues . Compatibility with TFA cleavage ensures minimal interference during final peptide release .

Q. What analytical methods are used to verify the purity and identity of Fmoc-NH-(PEG)₂-COOH?

  • Methodological Answer : Purity is assessed via TLC (≥92-98%) and HPLC (≥92-99% area/area), while identity is confirmed by LC-MS, which detects the molecular ion within the expected range (e.g., 442.5–444.5 g/mol for the 13-atom variant). For structural validation, 1^1H NMR and 13^{13}C NMR are used to resolve PEG backbone protons (δ 3.5–3.7 ppm) and Fmoc aromatic signals (δ 7.3–7.8 ppm) .

Q. How does the PEG spacer in Fmoc-NH-(PEG)₂-COOH enhance peptide solubility?

  • Methodological Answer : The hydrophilic PEG chain reduces aggregation by improving aqueous solubility. For example, peptides labeled with PEG spacers show >80% solubility in PBS compared to non-PEGylated analogs. This is critical for downstream applications like circular dichroism or binding assays .

Advanced Research Questions

Q. How can coupling efficiency of Fmoc-NH-(PEG)₂-COOH be optimized in sterically hindered peptide sequences?

  • Methodological Answer : For steric challenges, extend coupling times (2–4 hours), use higher reagent concentrations (3–5 equivalents), or switch to stronger activators like DIC/HOBt. Pre-activating the PEG spacer with HBTU in DMF (0.1 M) before resin addition can improve yields by 15–20% .

Q. What strategies address incomplete Fmoc deprotection after PEG spacer incorporation?

  • Methodological Answer : Incomplete deprotection (e.g., residual Fmoc detected via Kaiser test) is resolved by repeating piperidine treatment (20% in DMF, 2 × 10 minutes) or adding 0.1 M HOBt to the deprotection solution. For persistent issues, switch to milder bases like 2% DBU in DMF .

Q. How is Fmoc-NH-(PEG)₂-COOH utilized in site-specific bioconjugation strategies?

  • Methodological Answer : After deprotection, the exposed amine reacts with NHS esters (e.g., fluorescein or biotin) in DMF/pH 8.5 buffer. For carboxylate conjugation (e.g., to amines on antibodies), activate the PEG’s terminal -COOH with EDC/NHS (1:2 molar ratio, 2 hours in DMF) .

Q. What considerations are critical when designing Fmoc-NH-(PEG)₂-COOH linkers for nanoparticle drug delivery systems?

  • Methodological Answer : Optimize PEG length to balance stealth properties (e.g., reduced macrophage uptake) and payload accessibility. For example, 20-atom PEG spacers in lipid-polymer nanoparticles improve circulation half-life by 3-fold compared to shorter variants. Characterize using DLS (hydrodynamic size) and TEM (morphology) .

Q. How do researchers characterize PEG spacer integrity under acidic cleavage conditions?

  • Methodological Answer : Post-TFA cleavage, analyze PEG stability via LC-MS to detect truncation products (e.g., loss of ethylene glycol units). For quantitative assessment, use 19^{19}F NMR to monitor fluorine-containing byproducts, ensuring >95% spacer integrity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。